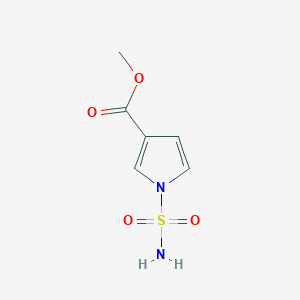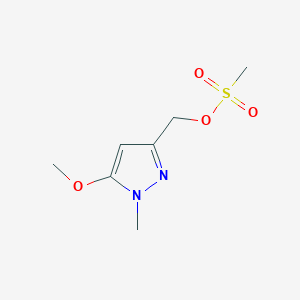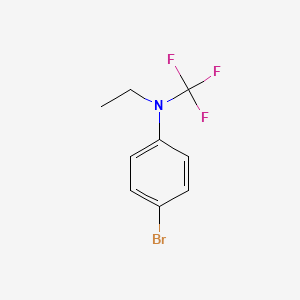
4-bromo-N-ethyl-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-ethyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-ethyl-N-(trifluoromethyl)aniline typically involves the introduction of the bromine, ethyl, and trifluoromethyl groups onto the aniline ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and subsequent reduction and bromination steps. These methods are designed to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-ethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted anilines .
Applications De Recherche Scientifique
4-Bromo-N-ethyl-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-N-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the ethyl group.
4-Bromo-2-(trifluoromethyl)aniline: Similar structure with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)aniline: Lacks both the bromine and ethyl groups .
Uniqueness
4-Bromo-N-ethyl-N-(trifluoromethyl)aniline is unique due to the combination of the bromine, ethyl, and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H9BrF3N |
|---|---|
Poids moléculaire |
268.07 g/mol |
Nom IUPAC |
4-bromo-N-ethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9BrF3N/c1-2-14(9(11,12)13)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 |
Clé InChI |
OQQFCVGANOIKRI-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=C(C=C1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


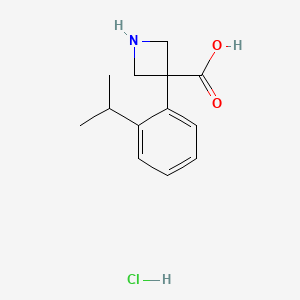
![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)
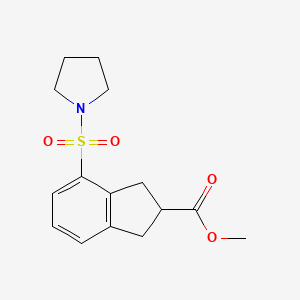
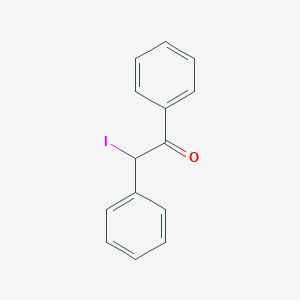

![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)

![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)
![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
